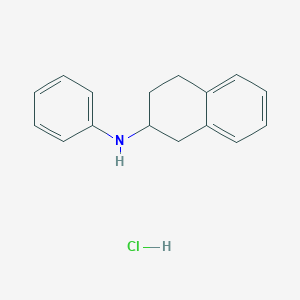
4-Fluorophenyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenyl selenocyanate is an organoselenium compound characterized by the presence of a fluorine atom on the phenyl ring and a selenocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyl selenocyanate typically involves the reaction of 4-fluorophenyl halides with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
4-Fluorophenyl halide+KSeCN→4-Fluorophenyl selenocyanate+KHalide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluorophenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids or other selenium-containing compounds.
Reduction: Reduction reactions can convert the selenocyanate group to selenols or diselenides.
Substitution: The selenocyanate group can be substituted by nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Seleninic acids or selenoxides.
Reduction: Selenols or diselenides.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-fluorophenyl selenocyanate involves its interaction with cellular redox systems. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the selective killing of cancer cells, making it a potential anticancer agent . Additionally, the compound can modulate the activity of various redox-sensitive enzymes and proteins, further contributing to its biological effects.
Comparación Con Compuestos Similares
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
Comparison: 4-Fluorophenyl selenocyanate is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Compared to benzyl selenocyanate and p-xylene selenocyanate, the fluorine atom can enhance the compound’s lipophilicity and potentially improve its cellular uptake. The presence of the fluorine atom also makes it distinct from other aminophenyl selenocyanates, which may have different electronic and steric properties .
Propiedades
Número CAS |
50983-89-6 |
|---|---|
Fórmula molecular |
C7H4FNSe |
Peso molecular |
200.08 g/mol |
Nombre IUPAC |
(4-fluorophenyl) selenocyanate |
InChI |
InChI=1S/C7H4FNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |
Clave InChI |
KYMXLHXJFZCFCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


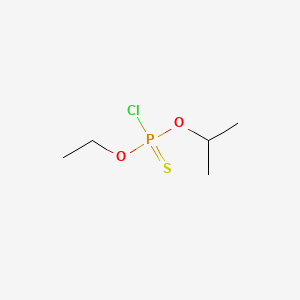
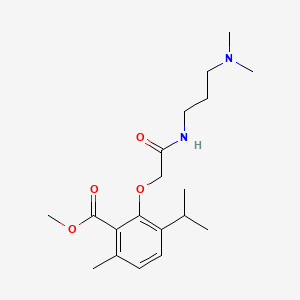
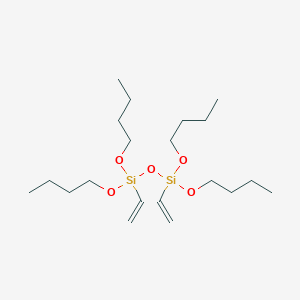


![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
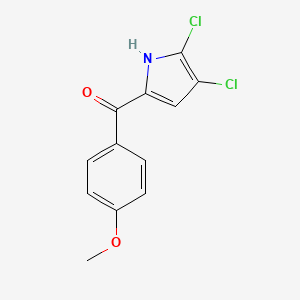
![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
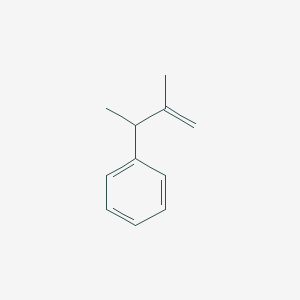
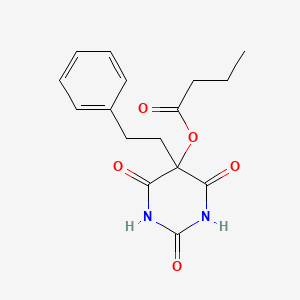

![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
